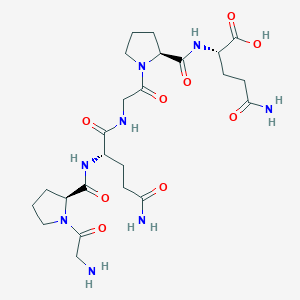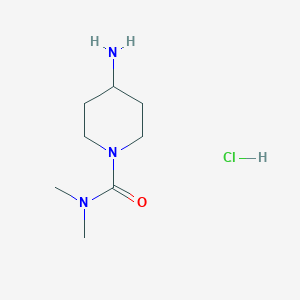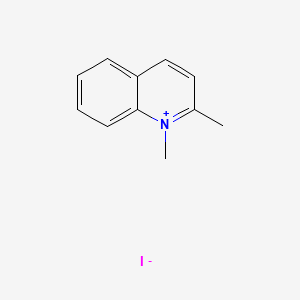
Hexapeptide-9
Descripción general
Descripción
Hexapéptido-9 (acetato) es un péptido sintético compuesto por seis aminoácidos. Este péptido está diseñado para interactuar específicamente con las células de la piel para promover diversos efectos beneficiosos, particularmente en el contexto del antienvejecimiento y la regeneración de la piel. La secuencia del Hexapéptido-9 imita un fragmento de colágeno, lo que le permite integrarse a la perfección con la matriz extracelular de la piel . Este diseño mejora su estabilidad y bioactividad, convirtiéndolo en un componente valioso en la investigación dermatológica y en las formulaciones avanzadas para el cuidado de la piel .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Hexapéptido-9 (acetato) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de resina: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: Se añade el siguiente aminoácido, con su grupo protector, y se acopla a la cadena creciente.
Repetición: Se repiten los pasos 2 y 3 hasta que se alcanza la secuencia peptídica deseada.
Escisión: El péptido se escinde de la resina y se desprotege para obtener el producto final.
Métodos de producción industrial: La producción industrial de Hexapéptido-9 (acetato) sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso está optimizado para garantizar una alta pureza y rendimiento, con estrictas medidas de control de calidad en su lugar .
3. Análisis de las reacciones químicas
Tipos de reacciones: Hexapéptido-9 (acetato) puede sufrir varias reacciones químicas, entre ellas:
Oxidación: Esta reacción puede ocurrir en residuos específicos de aminoácidos, como la metionina y la histidina.
Reducción: Las reacciones de reducción pueden modificar los enlaces disulfuro dentro del péptido.
Sustitución: Los residuos de aminoácidos dentro del péptido pueden sustituirse para alterar sus propiedades.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el ditiotreitol (DTT).
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de sulfóxidos o sulfona .
Análisis De Reacciones Químicas
Types of Reactions: Hexapeptide-9 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and histidine.
Reduction: Reduction reactions can modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to alter its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives .
Aplicaciones Científicas De Investigación
Hexapéptido-9 (acetato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Hexapéptido-9 (acetato) ejerce sus efectos imitando un fragmento de colágeno, lo que le permite unirse a los receptores de colágeno en los fibroblastos y otras células de la piel . Esta interacción promueve la síntesis de colágeno y otros componentes de la matriz extracelular, mejorando la estructura y la función de la piel . El péptido también influye en las vías de señalización celular, como la vía de la proteína quinasa activada por mitógeno (MAPK), que regula la proliferación, diferenciación y supervivencia celular .
Comparación Con Compuestos Similares
Hexapéptido-9 (acetato) es único debido a su secuencia específica que imita fragmentos de colágeno. Los compuestos similares incluyen:
Tripéptido-10 Citrulina: Conocido por sus propiedades acondicionadoras de la piel.
Miristil Pentapéptido-7: Se utiliza por sus efectos antienvejecimiento.
Palmitoil Dipéptido-5 Diaminobutiroil Hidroxitreonina: Mejora la hidratación y la elasticidad de la piel.
En comparación con estos péptidos, Hexapéptido-9 (acetato) ofrece un enfoque más específico para la síntesis de colágeno y la regeneración de la piel, lo que lo convierte en un componente valioso en las formulaciones avanzadas para el cuidado de la piel .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O9/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHOGPWQTWKGQ-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885024-94-2 | |
| Record name | Hexapeptide-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885024942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAPEPTIDE-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25414IE41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)




![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)


